3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one
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Overview
Description
3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one is a complex organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-4-one core with methoxyphenyl and oxoethoxy substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using an acid catalyst to yield the chromen-4-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The choice of solvents, temperature control, and purification methods are also critical factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromen-4-one derivatives, quinones, and chromanols, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases like cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and interact with cellular receptors. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-2-(methylthio)-4-imidazolone
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- 4-Methoxybenzyl cyanide
Uniqueness
Compared to similar compounds, 3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties. Its dual methoxyphenyl and oxoethoxy substituents contribute to its enhanced stability and potential biological activities .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-28-17-9-7-16(8-10-17)22(26)15-30-18-11-12-20-24(13-18)31-14-21(25(20)27)19-5-3-4-6-23(19)29-2/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQPCYZUZHTDAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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